6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by a chromen-4-one core structure with hydroxy and methoxy substituents at positions 6 and 7, respectively, and a phenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid, can be used to synthesize chromone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reaction. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to chromanol or chroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the methoxy group at position 7.
6-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the methoxy group at position 7.
7-methoxy-3-phenyl-4H-chromen-4-one: Lacks the hydroxy group at position 6
Uniqueness
6-hydroxy-7-methoxy-3-phenyl-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
6-hydroxy-7-methoxy-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-8-14-11(7-13(15)17)16(18)12(9-20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQFLLRHAQNLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616761 |
Source
|
Record name | 6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54921-43-6 |
Source
|
Record name | 6-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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